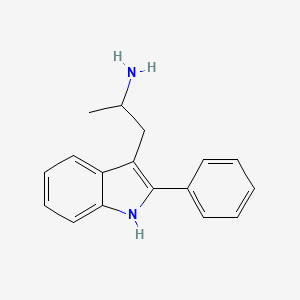
8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is a flavanone derivative known for its multiple hydroxyl groups and a diethylaminomethyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a flavanone backbone, which is then functionalized with hydroxyl groups at specific positions.
Introduction of Diethylaminomethyl Group: The diethylaminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylaminomethyl moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone backbone can be reduced to form corresponding alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the diethylaminomethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, which can be studied for its effects on cellular oxidative stress.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as UV protection or antimicrobial activity.
Wirkmechanismus
The mechanism of action of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrotricetin: A pentahydroxyflavanone with similar hydroxylation patterns.
Quercetin: Another flavonoid with multiple hydroxyl groups, known for its antioxidant properties.
Kaempferol: A flavonol with a similar structure but different substitution pattern.
Uniqueness
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is unique due to the presence of the diethylaminomethyl group, which can enhance its solubility and bioavailability compared to other flavonoids. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
57355-29-0 |
|---|---|
Molekularformel |
C20H24ClNO7 |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-8-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H23NO7.ClH/c1-3-21(4-2)9-11-13(23)8-15(25)16-17(26)18(27)19(28-20(11)16)10-5-6-12(22)14(24)7-10;/h5-8,18-19,22-25,27H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
WFDANDDNYRCWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)







![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)


![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
